6-Bromo-5-chloro-N-methylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-chloro-N-methylquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. It is characterized by the presence of bromine, chlorine, and a methyl group attached to the quinazoline core.
Preparation Methods
The synthesis of 6-Bromo-5-chloro-N-methylquinazolin-2-amine typically involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: Reaction of N-ethyl-N,N-diisopropylamine with 1-methyl-pyrrolidin-2-one at 140°C for 2 hours.
Step 2: Addition of tetrabutyl-ammonium chloride, chloro-trimethyl-silane, and tert.-butylnitrite in a mixture of N,N-dimethyl-formamide and dichloromethane at 0-50°C for 1 hour.
Step 3: Final reaction with ethanol in a sealed tube at 80°C for 1 hour.
Chemical Reactions Analysis
6-Bromo-5-chloro-N-methylquinazolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Common reagents used in these reactions include N-ethyl-N,N-diisopropylamine, chloro-trimethyl-silane, and tert.-butylnitrite . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-5-chloro-N-methylquinazolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-N-methylquinazolin-2-amine involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular pathways and targets may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
6-Bromo-5-chloro-N-methylquinazolin-2-amine can be compared with other quinazoline derivatives, such as:
6-Bromo-5-chloroquinazoline: Lacks the N-methyl group, which may affect its reactivity and biological activity.
5-Chloro-6-methylquinazoline: Substitution pattern differs, leading to variations in chemical properties and applications.
6-Bromo-5-chloro-N-ethylquinazolin-2-amine:
Properties
Molecular Formula |
C9H7BrClN3 |
---|---|
Molecular Weight |
272.53 g/mol |
IUPAC Name |
6-bromo-5-chloro-N-methylquinazolin-2-amine |
InChI |
InChI=1S/C9H7BrClN3/c1-12-9-13-4-5-7(14-9)3-2-6(10)8(5)11/h2-4H,1H3,(H,12,13,14) |
InChI Key |
ZKOWSCHEIZFGJX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C2C(=N1)C=CC(=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.